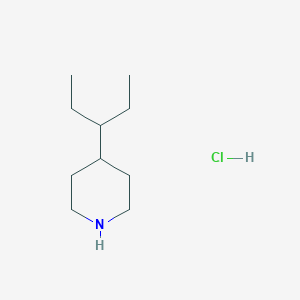

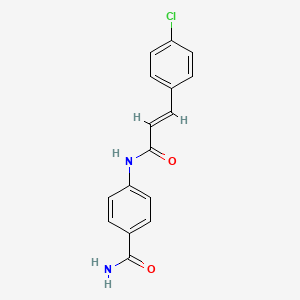

![molecular formula C24H34N2O3S B2649318 N-[1-(1-adamantyl)ethyl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 304695-19-0](/img/structure/B2649318.png)

N-[1-(1-adamantyl)ethyl]-4-piperidin-1-ylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[1-(1-adamantyl)ethyl]-4-piperidin-1-ylsulfonylbenzamide” is a chemical compound that is part of the adamantane family . Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties . They are often used in various fields such as medicinal chemistry, catalyst development, and nanomaterials .

Scientific Research Applications

Adamantane Derivatives in Neurodegenerative Diseases

Adamantane derivatives, such as amantadine and memantine, are noted for their use in treating neurodegenerative diseases like dementia, Alzheimer's, and Parkinson's. The pharmacological potential of adamantane derivatives extends beyond amantadine and memantine, with some showing superiority in combating Alzheimer's and Parkinson's diseases. This comparative analysis of over 75 natural and synthetic adamantane derivatives underscores the evolving role of these compounds in addressing neurodegenerative disorders, spotlighting directions for future biochemical, pharmacological, and medicinal chemistry research (Dembitsky, Gloriozova, & Poroikov, 2020).

Piperidine Scaffolds in Pharmacology

Piperidine scaffolds are integral to numerous bioactive compounds, playing a crucial role in the development of therapeutic agents. Although the specific compound N-[1-(1-adamantyl)ethyl]-4-piperidin-1-ylsulfonylbenzamide was not directly referenced, the significance of piperidine in medicinal chemistry is well-documented. For instance, piperine, a piperidine derivative, is known for its bioavailability-enhancing property, alongside a spectrum of biological activities including antioxidant, antimicrobial, and anti-inflammatory effects. This reflects the broader utility of piperidine derivatives in enhancing drug efficacy and understanding the molecular basis of their action (Srinivasan, 2007).

properties

IUPAC Name |

N-[1-(1-adamantyl)ethyl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O3S/c1-17(24-14-18-11-19(15-24)13-20(12-18)16-24)25-23(27)21-5-7-22(8-6-21)30(28,29)26-9-3-2-4-10-26/h5-8,17-20H,2-4,9-16H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSKFZWHCIZKYAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1-adamantyl)ethyl]-4-piperidin-1-ylsulfonylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B2649237.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2649239.png)

![3-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2649242.png)

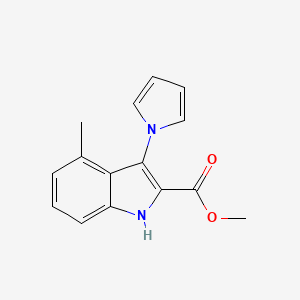

![2-(5-Methyl-1,2-oxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2649246.png)

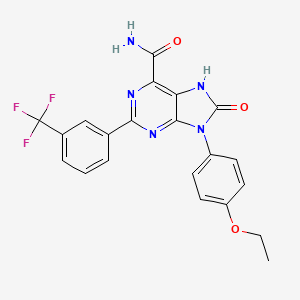

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2649247.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2649249.png)

![2,3,4,5-tetrahydro-1H-benzo[b]azepin-7-ol hydrobromide](/img/structure/B2649254.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one](/img/structure/B2649255.png)

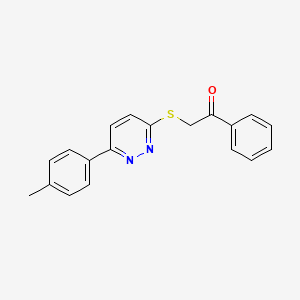

![1-(4-methoxyphenyl)-4-[(3-methoxyphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2649257.png)